PF-4136309 is classified as a small molecule drug and belongs to the category of CCR2 antagonists. It was developed through structure-activity relationship studies on a new series of (S)-3-aminopyrrolidine derivatives, which were synthesized to enhance selectivity and bioavailability . The compound has entered human clinical trials, indicating its potential for therapeutic use in treating conditions associated with excessive inflammation .
The synthesis of PF-4136309 involves multiple steps, beginning with the preparation of intermediate compounds. Key methods include:
The synthetic route typically includes steps such as reductive amination, where ketones are converted into amines, and various purification techniques like silica gel chromatography to isolate the active isomer from any inactive counterparts .
PF-4136309 features a complex molecular structure characterized by:
The molecular formula of PF-4136309 is , with a molecular weight of approximately 368.40 g/mol.
PF-4136309 undergoes several key chemical reactions:
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride), tailored to achieve desired modifications under controlled conditions.
PF-4136309 acts primarily as a CCR2 antagonist. Its mechanism involves:
This mechanism is significant in modulating inflammatory responses in various disease models, making it a candidate for treating conditions like rheumatoid arthritis and multiple sclerosis .
PF-4136309 exhibits several notable physical and chemical properties:
PF-4136309 has potential applications across various scientific domains:
The discovery of PF-4136309 (INCB8761) originated from a scaffold-hopping strategy applied to the first-generation (R)-3-aminopyrrolidine CCR2 antagonist INCB3284. Molecular modeling suggested that reversing the connections of the left-hand side (4-heteroarylcyclohexyl) and right-hand side (3-trifluoromethylbenzoylaminoacetyl) functional groups to the central pyrrolidine core could yield novel chemotypes (Figure 1). Initial testing validated this hypothesis: The (R)-isomer 1 exhibited weak CCR2 binding (IC₅₀ = 860 nM), while the (S)-isomer 2 showed 25-fold higher potency (IC₅₀ = 35 nM). Methylation of the secondary amine in 2 reduced affinity (3, IC₅₀ = 84 nM), confirming the critical role of the secondary amine for receptor engagement. This stereospecific preference contrasted sharply with the INCB3284 series, where the R-configuration was optimal, highlighting a scaffold-dependent inversion of stereochemical requirements [1] [2].
Key Design Elements:
SAR studies focused on modifying the 4-position of the cyclohexyl ring to balance CCR2 potency, metabolic stability, and hERG channel selectivity. Introducing a hydroxyl group at this position (compound 4) maintained binding (IC₅₀ = 65 nM). Subsequent heteroaryl replacements revealed dramatic SAR shifts:
Table 1: Impact of Heteroaryl Ring at Cyclohexyl 4-Position on CCR2 Binding
Compound | Heteroaryl (R) | CCR2 Binding IC₅₀ (nM) | Chemotaxis IC₅₀ (nM) |
---|---|---|---|
4 | Phenyl | 65 | - |
5 | 6-Methoxy-3-pyridyl | 95 | - |
6 | 3-Pyridyl | 126 | - |
7 | 2-Pyridyl | 11 | 52 |
8 | 2-Pyrimidinyl | 66 | - |
9 | 2-Thiazolyl | 18 | - |
12 | 5-Methyl-2-pyridyl | 6.9 | 15 |
The 2-pyridyl group (7) delivered a 12-fold boost in binding affinity over 3-pyridyl (6) and 6-fold over phenyl (4). Molecular modeling attributed this to optimal orientation of the 2-pyridyl nitrogen for hydrogen bonding within a subpocket of CCR2. Pyrimidinyl (8) or thiazolyl (9) substitutions were less effective, underscoring the geometric and electronic specificity required [1] [4].
Further optimization targeted the 5-position of the 2-pyridyl ring to enhance potency and mitigate hERG liability. Methyl substitution at different positions revealed stark regioselectivity:
The 5-methyl group likely filled a hydrophobic cleft near TM7 of CCR2, improving shape complementarity. However, 12 exhibited concerning hERG inhibition (71% at 10 µM, patch clamp). To address this, polar heteroaryls were explored:
Table 2: SAR of 5-Substituted 2-Pyridyl Analogues
Compound | 5-Substituent (R) | CCR2 Binding IC₅₀ (nM) | hERG Patch Clamp (% Inhibition at 10 µM) |
---|---|---|---|
7 | H | 11 | 34% |
12 | Methyl | 6.9 | 71% |
13 | 3-Pyridyl | 9.0 | - |
14 | 4-Pyridyl | 5.7 | - |
16 | 2-Pyrazinyl | 6.0 | 70% |
17 | 2-Pyrimidinyl | 5.2 | 35% |
The 2-pyrimidinyl derivative 17 (PF-4136309) achieved sub-nanomolar chemotaxis inhibition (IC₅₀ = 3.9 nM) while reducing hERG interaction to 35% inhibition – comparable to the parent 7. This suggested nitrogen basicity and spatial orientation critically influenced hERG off-target binding [1] [9].
The divergent hERG profiles of 12 (methyl) and 17 (pyrimidinyl) were probed through structural biology and mutagenesis. Key insights include:
Computational docking revealed PF-4136309 occupied an inactive-state tunnel between TM1/TM7 in CCR2, with the pyrimidine oriented toward extracellular loop 2 (ECL2). This minimized deep cavity penetration associated with hERG blockade [3].
The connection reversal strategy transformed the pharmacophore topology of pyrrolidine-based CCR2 antagonists:
Table 3: Pharmacophore Comparison of INCB3284 vs. PF-4136309
Feature | INCB3284 ((R)-Series) | PF-4136309 ((S)-Series) |
---|---|---|
Core Configuration | R-3-Aminopyrrolidine | S-3-Aminopyrrolidine |
LHS Connection | Secondary amide | Secondary amine |
RHS Connection | Tertiary amine | Tertiary amide |
Optimal Heteroaryl | 6-Methoxy-3-pyridyl | 5-(2-Pyrimidinyl)-2-pyridyl |
CCR2 Binding IC₅₀ | 4 nM | 5.2 nM |
hERG IC₅₀ (Patch Clamp) | >30 µM | >30 µM |
Reversing the connections converted the left-hand side (LHS) from a secondary amide to a secondary amine and the right-hand side (RHS) from a tertiary amine to a tertiary amide. This altered the hydrogen-bond donor/acceptor pattern, enabling 17 to leverage a unique subpocket near ECL2 via its 2-pyrimidinyl group. Crucially, both scaffolds achieved >1,000-fold selectivity over CCR1, CCR3, CCR5, CXCR3, and CXCR5 despite shared chemokine receptor topology [1] [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: